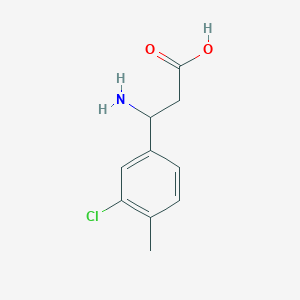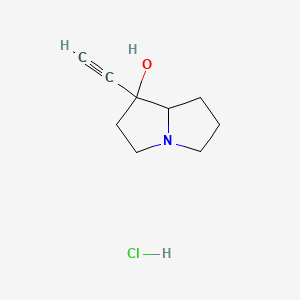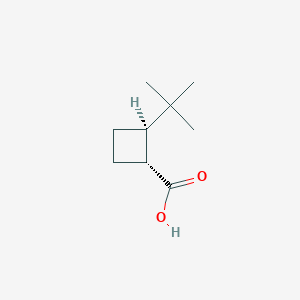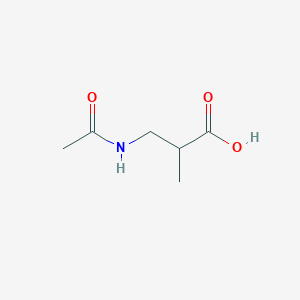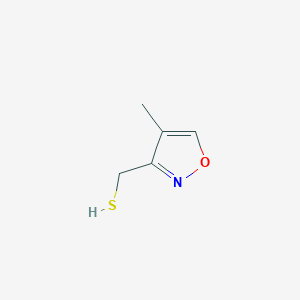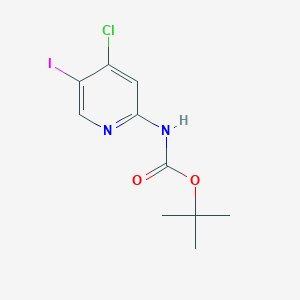
Tert-butyl (4-chloro-5-iodopyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate: is an organic compound with the molecular formula C10H12ClIN2O2. It is a derivative of pyridine, featuring both chloro and iodo substituents on the pyridine ring, along with a tert-butyl carbamate group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-5-iodopyridine as the key starting material.
Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro and iodo substituents on the pyridine ring make this compound amenable to various substitution reactions. For example, it can undergo nucleophilic substitution with different nucleophiles to introduce new functional groups.
Cross-Coupling Reactions: The iodo group is particularly useful in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, allowing the formation of carbon-carbon bonds with various boronic acids.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling: Palladium catalysts, along with bases like potassium carbonate, are commonly used in solvents such as tetrahydrofuran or dimethylformamide.
Oxidation/Reduction: Standard oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products: The major products formed depend on the specific reactions undertaken. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound with the pyridine ring linked to another aromatic ring.
Scientific Research Applications
Chemistry:
Building Block: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Ligand Synthesis: The compound can be used in the synthesis of ligands for coordination chemistry.
Biology and Medicine:
Drug Development: Its structural features make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Bioconjugation: The carbamate group allows for bioconjugation, facilitating the attachment of the compound to biomolecules for various applications.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Catalysis: The compound’s reactivity makes it useful in catalytic processes, including those involving transition metals.
Mechanism of Action
The mechanism by which tert-butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate exerts its effects depends on the specific application
Covalent Bond Formation: The reactive groups can form covalent bonds with target molecules, altering their function.
Coordination to Metals: In catalytic applications, it can coordinate to metal centers, influencing the reactivity and selectivity of the catalyst.
Comparison with Similar Compounds
- tert-Butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate
- tert-Butyl N-(6-chloro-4-iodopyridin-3-yl)carbamate
Uniqueness:
- Positional Isomerism: The position of the chloro and iodo substituents on the pyridine ring distinguishes tert-butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate from its isomers. This positional difference can significantly impact the compound’s reactivity and applications.
- Reactivity: The specific arrangement of substituents can influence the compound’s reactivity in substitution and cross-coupling reactions, making it more suitable for certain synthetic applications compared to its isomers.
Properties
Molecular Formula |
C10H12ClIN2O2 |
|---|---|
Molecular Weight |
354.57 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-4-6(11)7(12)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
BQQJKAKSYWWJNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3lambda6-Thia-6-azabicyclo[3.2.1]octane-3,3-dione hydrochloride](/img/structure/B13503167.png)
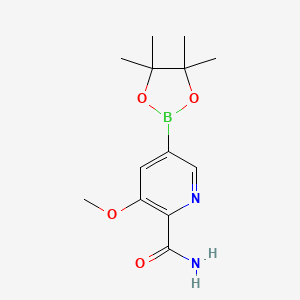
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoicacid](/img/structure/B13503177.png)
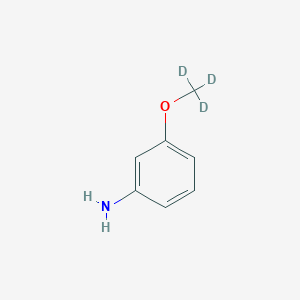
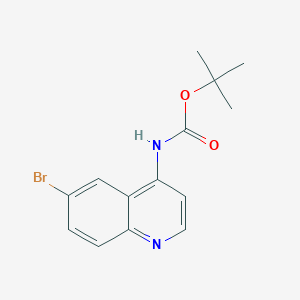
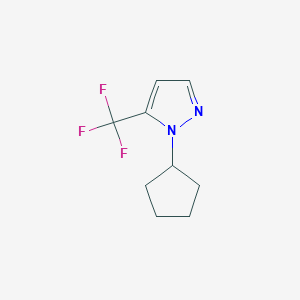
![N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine](/img/structure/B13503208.png)
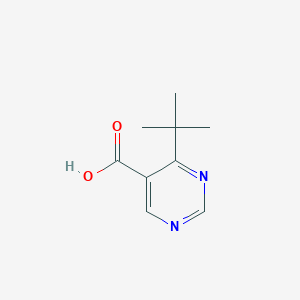
![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13503222.png)
